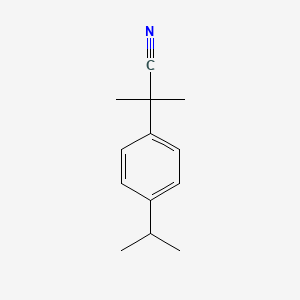![molecular formula C16H17ClN2O3S B13587053 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenyl dimethylsulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenyl derivatives with different substituents.
科学的研究の応用
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chlorophenyl) (diphenyl)methanol
- Trichlorophenol
Comparison
Compared to similar compounds, 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to its combination of a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other related compounds. For instance, the presence of the dimethylsulfamoyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C16H17ClN2O3S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(2)23(21,22)14-8-5-7-13(11-14)18-16(20)10-12-6-3-4-9-15(12)17/h3-9,11H,10H2,1-2H3,(H,18,20) |
InChIキー |
RGNMBDJXFAUEJV-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)







![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)



